
2,2-Ditert-butylpiperazine-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(tert-butoxycarbonyl)piperazine is a chemical compound used primarily as a protecting group in organic synthesis. It is a derivative of piperazine, where the nitrogen atoms are protected by tert-butoxycarbonyl (Boc) groups. This compound is valuable in various chemical reactions due to its stability and ease of removal under specific conditions .
準備方法
Synthetic Routes and Reaction Conditions
1,4-Bis(tert-butoxycarbonyl)piperazine can be synthesized through the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
In industrial settings, the synthesis of 1,4-Bis(tert-butoxycarbonyl)piperazine follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
1,4-Bis(tert-butoxycarbonyl)piperazine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected nitrogen atoms are involved.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used reagents for deprotection reactions.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions involving 1,4-Bis(tert-butoxycarbonyl)piperazine.
Major Products Formed
科学的研究の応用
1,4-Bis(tert-butoxycarbonyl)piperazine has several applications in scientific research:
作用機序
The primary mechanism of action of 1,4-Bis(tert-butoxycarbonyl)piperazine involves the protection of amine groups. The Boc groups prevent unwanted reactions at the nitrogen atoms during chemical synthesis. The protection is achieved through the formation of stable carbamate linkages, which can be selectively removed under acidic conditions .
類似化合物との比較
Similar Compounds
1-Boc-piperazine: Similar to 1,4-Bis(tert-butoxycarbonyl)piperazine but with only one Boc group.
4-Boc-piperazine-2-carboxylic acid: Another Boc-protected piperazine derivative with different substitution patterns.
1,4-Di-Boc-piperazine-2-carboxylic acid: A closely related compound with an additional carboxylic acid group.
Uniqueness
1,4-Bis(tert-butoxycarbonyl)piperazine is unique due to its dual Boc protection, which provides enhanced stability and selectivity in chemical reactions. This dual protection allows for more complex synthetic routes and the development of diverse chemical entities .
特性
分子式 |
C14H24N2O4-2 |
|---|---|
分子量 |
284.35 g/mol |
IUPAC名 |
2,2-ditert-butylpiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-12(2,3)14(13(4,5)6)9-15(10(17)18)7-8-16(14)11(19)20/h7-9H2,1-6H3,(H,17,18)(H,19,20)/p-2 |
InChIキー |
WNYSTGOIAOPTJZ-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)C1(CN(CCN1C(=O)[O-])C(=O)[O-])C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tricyclo[4.2.0.02,4]oct-7-en-5-one](/img/structure/B13803112.png)
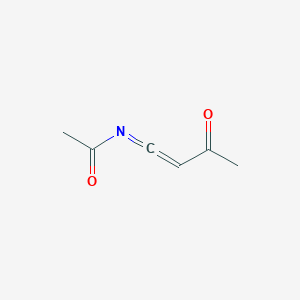

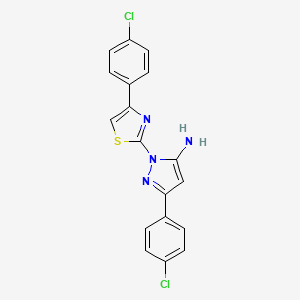
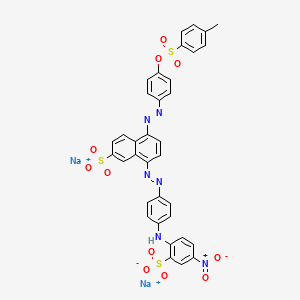
![9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one](/img/structure/B13803144.png)
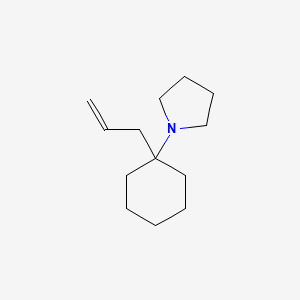
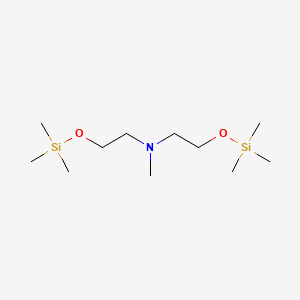
![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid](/img/structure/B13803166.png)
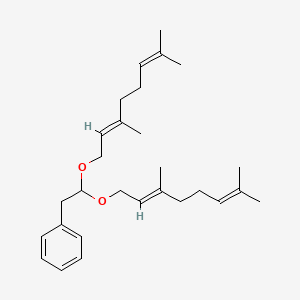



![(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13803178.png)
